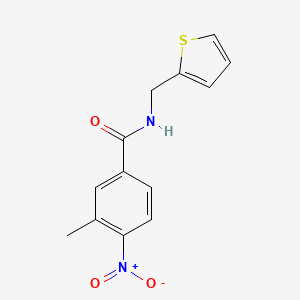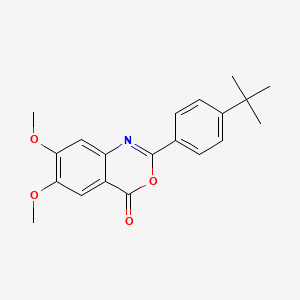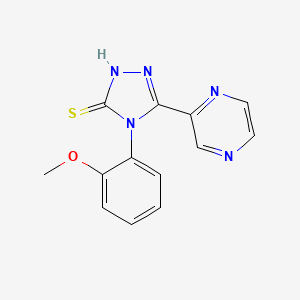
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide, also known as MTNB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTNB belongs to the class of benzamide derivatives and is known for its anti-inflammatory, analgesic, and antipyretic properties.
作用機序
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to the inflammatory response.
実験室実験の利点と制限
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, making it readily available for research purposes. This compound has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is that it has poor solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research of 3-methyl-4-nitro-N-(2-thienylmethyl)benzamide. One direction is to investigate its potential use in the treatment of cancer. This compound has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Another direction is to investigate its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
This compound is a promising chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders. This compound has also been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for cancer therapy and the treatment of neuroinflammatory disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide can be synthesized using various methods, including the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-thienylmethylamine. Another synthesis method involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-thienylmethanol.
科学的研究の応用
3-methyl-4-nitro-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders. This compound has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
3-methyl-4-nitro-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMVRNZTVWNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5698755.png)

![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)